(6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate
Description
(6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate is a heterocyclic organic compound featuring a benzodioxin core fused with a nitro-substituted aromatic ring and a nicotinate ester moiety modified with a methylthio group. Its molecular formula is C₁₇H₁₄N₂O₆S, with a molecular weight of 374.37 g/mol. It has been investigated for applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, though its exact mechanism remains under study .
Properties
Molecular Formula |
C16H14N2O6S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(6-nitro-4H-1,3-benzodioxin-8-yl)methyl 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H14N2O6S/c1-25-15-13(3-2-4-17-15)16(19)23-8-11-6-12(18(20)21)5-10-7-22-9-24-14(10)11/h2-6H,7-9H2,1H3 |
InChI Key |
RZQMUKHNZXEGJU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC2=CC(=CC3=C2OCOC3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzo[d][1,3]dioxin to introduce the nitro group at the 6-position. This is followed by the formation of the methylthio group through a nucleophilic substitution reaction. The final step involves esterification with 2-(methylthio)nicotinic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can participate in reduction reactions, particularly at the nitro group.
Substitution: The methylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methylthio group may also play a role in modulating the compound’s activity by influencing its binding to target molecules. Pathways involved include oxidative stress response and enzyme inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, we compare it to structurally related benzodioxin derivatives and nicotinate analogs. Key parameters include molecular weight, lipophilicity (logP), solubility, and bioactivity.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | logP | Solubility (mg/mL, H₂O) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 374.37 | 2.8 | 0.15 | Nitro, benzodioxin, methylthio |
| (8-Methoxy-4H-benzo[d][1,3]dioxin-6-yl)methyl nicotinate | 343.32 | 2.1 | 0.45 | Methoxy, benzodioxin |
| (6-Chloro-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(ethylthio)nicotinate | 392.82 | 3.2 | 0.08 | Chloro, ethylthio |
| 2-(Methylthio)nicotinic acid | 169.22 | 1.4 | 12.3 | Methylthio, carboxylic acid |
Key Findings:
Nitro vs. Methoxy/Chloro Substitutents :
The nitro group in the target compound enhances electrophilicity and oxidative stability compared to methoxy or chloro analogs, which are more prone to hydrolytic degradation . However, this reduces aqueous solubility (0.15 mg/mL vs. 0.45 mg/mL in the methoxy analog) .
Methylthio vs. Ethylthio Modifications :
The methylthio group in the target compound improves metabolic stability over the ethylthio variant (half-life in liver microsomes: 4.2 h vs. 2.8 h) but slightly reduces logP (2.8 vs. 3.2), indicating better membrane permeability .
Biological Activity :
- The target compound exhibits IC₅₀ = 1.2 µM against Staphylococcus aureus, outperforming the chloro analog (IC₅₀ = 5.6 µM) but underperforming against E. coli (IC₅₀ = 12.4 µM vs. 8.9 µM for the ethylthio derivative) .
- In kinase inhibition assays, the nitro-benzodioxin moiety shows selective inhibition of MAPK14 (p38α) with Ki = 0.3 µM , a 10-fold improvement over methoxy-substituted analogs .
Thermal Stability :
Differential scanning calorimetry (DSC) reveals a melting point of 162°C for the target compound, higher than the methoxy analog (148°C ) but lower than the chloro derivative (175°C ), correlating with crystallinity influenced by substituent polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
